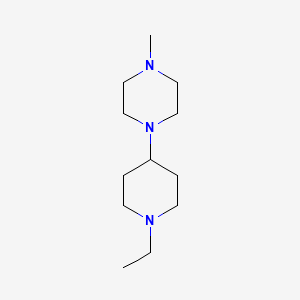![molecular formula C18H15NO3 B5751843 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, commonly known as BPO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. In
作用機序
BPO exerts its effects by inhibiting 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, which is a serine protease that cleaves peptides at the N-terminal end of proline or alanine residues. 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione is highly expressed in the intestine, where it degrades incretin hormones such as GLP-1 and GIP. By inhibiting 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, BPO increases the levels of these hormones, which in turn promotes insulin secretion and reduces blood glucose levels. BPO also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its beneficial effects in diabetes and obesity.
Biochemical and Physiological Effects:
BPO has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in these animals. BPO has been reported to increase GLP-1 and GIP levels, which promote insulin secretion and reduce blood glucose levels. BPO also reduces inflammation and oxidative stress, which are known to contribute to the development of diabetes and obesity. BPO has been shown to have a good safety profile and is well-tolerated in animals.
実験室実験の利点と制限
BPO has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, which makes it an ideal tool for studying the role of 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione in glucose metabolism. BPO is also well-tolerated in animals, which allows for long-term studies. However, BPO has some limitations. It is a synthetic compound, which may limit its use in some experimental systems. BPO also has a short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for BPO research. One area of interest is the development of BPO analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of BPO on other metabolic pathways, such as lipid metabolism. BPO may also have potential therapeutic applications in other diseases, such as cardiovascular disease and cancer. Further studies are needed to explore these possibilities.
合成法
BPO can be synthesized by reacting 4-biphenylacetic acid with ethyl chloroformate in the presence of triethylamine to obtain ethyl 2-(4-biphenylyl)-2-oxoacetate. The resulting compound is then reacted with pyrrolidine to obtain BPO. This method has been widely used in the synthesis of BPO, and it has been reported to yield high-quality BPO with good purity.
科学的研究の応用
BPO has been extensively used in scientific research, particularly in the field of diabetes and obesity. It has been shown to inhibit 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, BPO increases the levels of these hormones, which in turn promotes insulin secretion and reduces blood glucose levels. BPO has also been shown to improve insulin sensitivity and reduce body weight in animal models of diabetes and obesity.
特性
IUPAC Name |
1-[2-oxo-2-(4-phenylphenyl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(12-19-17(21)10-11-18(19)22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYIFXWXYKRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

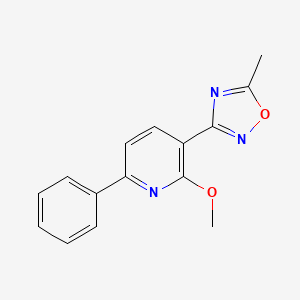

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)

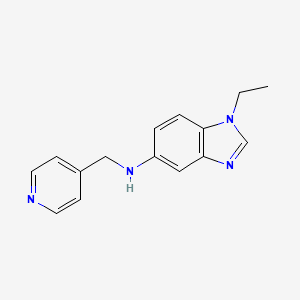
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
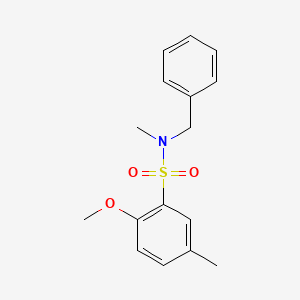
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
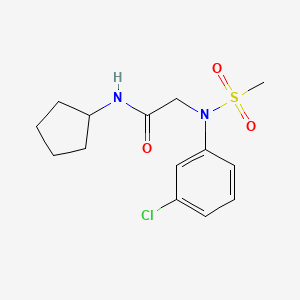
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
